N-[2-(6-methylpyridin-3-yl)ethyl]aniline
Description
N-[2-(6-Methylpyridin-3-yl)ethyl]aniline (CAS: 109474-82-0) is an aromatic amine derivative with the molecular formula C₁₄H₁₆N₂ (molecular weight: 212.3 g/mol). Its structure comprises an aniline group linked via an ethyl chain to a 6-methylpyridin-3-yl moiety. The pyridine ring introduces a weakly basic nitrogen, while the methyl group at position 6 modulates steric and electronic properties. This compound is primarily used in research settings, with a purity of 95% as noted in commercial catalogs .
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-[2-(6-methylpyridin-3-yl)ethyl]aniline |
InChI |
InChI=1S/C14H16N2/c1-12-7-8-13(11-16-12)9-10-15-14-5-3-2-4-6-14/h2-8,11,15H,9-10H2,1H3 |
InChI Key |
NYZHDBKVHXVXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CCNC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Comparisons
Table 1: Key Structural and Molecular Features
Key Observations:
Electronic Effects :
- The pyridine group in the target compound introduces a conjugated π-system and weak basicity (pKa ~5–6), contrasting with N-[2-(trifluoromethoxy)ethyl]aniline , where the CF₃O group is strongly electron-withdrawing, reducing electron density on the aniline ring .
- N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline contains a sulfur atom, which enhances lipophilicity and may facilitate redox interactions .
The target compound’s 6-methylpyridine substituent balances moderate steric bulk with electronic effects, making it adaptable for synthetic modifications.
Aromatic Systems :
Computational and Experimental Insights
- Vibrational and Geometrical Properties: Density functional theory (DFT) studies on analogues like N-(2-phenoxyethyl)aniline reveal that electron-withdrawing groups (e.g., nitro, chloro) reduce electron density on the aniline ring, altering dipole moments and vibrational modes . For the target compound, computational modeling would predict similar effects from the pyridine’s inductive electron withdrawal.
- Solubility and LogD: The tetrahydrofuran moiety in N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(tetrahydrofuran-2-ylmethoxy)aniline likely improves solubility in polar solvents, whereas the target compound’s pyridine may offer intermediate polarity (predicted LogD ~2–3).
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